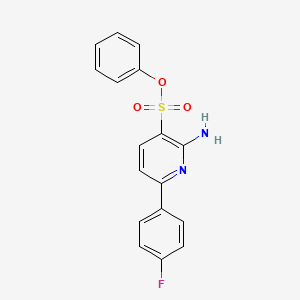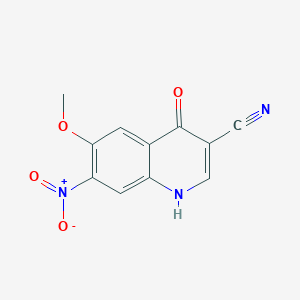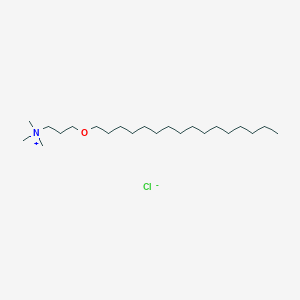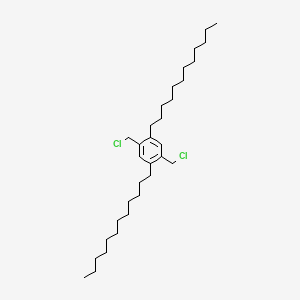![molecular formula C23H22N2O4 B12585776 5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-44-5](/img/structure/B12585776.png)
5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxy group, and a phenylethoxy group attached to a benzamide core. It has been studied for its potential therapeutic properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves classic methods of acylation reactions. These reactions can be carried out using anhydrides or acyl chlorides as acylating agents. The process generally includes the following steps:
Acylation Reaction: The starting material, which is a substituted benzoic acid derivative, undergoes acylation with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The acylated product is then subjected to hydrolysis to introduce the hydroxy group.
Amidation: Finally, the acetamido group is introduced through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the acetamido group or to convert the hydroxy group to a methoxy group.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting cyclooxygenase-2 (COX-2) enzymes.
Medicine: Its anti-inflammatory properties make it a candidate for the development of new NSAIDs with improved efficacy and reduced side effects.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with molecular targets such as COX-2 enzymes. By binding to the active site of COX-2, the compound inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory prostaglandins. This inhibition results in anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
- 4-Acetamido-N-[2-hydroxy-5-(2-thienyl)phenyl]benzamide
- 5-Acetamido-2-hydroxy benzoic acid derivatives
Uniqueness
Compared to similar compounds, 5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide exhibits unique structural features that enhance its selectivity and binding affinity for COX-2 enzymes. The presence of the phenylethoxy group contributes to its improved bioavailability and reduced side effects, making it a promising candidate for further development in medicinal chemistry.
特性
CAS番号 |
648922-44-5 |
|---|---|
分子式 |
C23H22N2O4 |
分子量 |
390.4 g/mol |
IUPAC名 |
5-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-16(26)24-19-10-11-22(27)21(15-19)23(28)25-18-8-5-9-20(14-18)29-13-12-17-6-3-2-4-7-17/h2-11,14-15,27H,12-13H2,1H3,(H,24,26)(H,25,28) |
InChIキー |
JABXGWBIUCNRPU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide](/img/structure/B12585703.png)
![Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether](/img/structure/B12585704.png)

![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)


![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)





